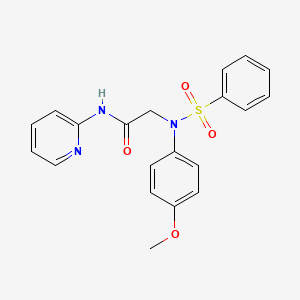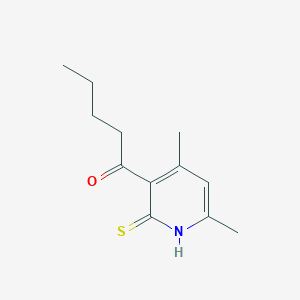
N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide, also known as Mps-GA, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the enzyme Glycine N-methyltransferase (GNMT) and has been shown to have promising effects in treating various diseases.
Wirkmechanismus
N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide works by inhibiting the activity of GNMT, which is an enzyme that plays a crucial role in regulating the levels of SAMe in the liver. SAMe is an important molecule that is involved in various metabolic processes, including the methylation of DNA, RNA, and proteins. By inhibiting the activity of GNMT, this compound increases the levels of SAMe in the liver, which has been shown to have promising effects in treating various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have promising effects in treating various diseases, including liver cancer, non-alcoholic fatty liver disease, and diabetes. It has been shown to increase the levels of SAMe in the liver, which has been shown to have various biochemical and physiological effects. SAMe is an important molecule that is involved in various metabolic processes, including the methylation of DNA, RNA, and proteins. By increasing the levels of SAMe in the liver, this compound has been shown to have promising effects in treating various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide is its potency and selectivity for GNMT. It has been shown to be a potent and selective inhibitor of GNMT, which makes it an ideal candidate for studying the role of GNMT in various diseases. However, one of the main limitations of this compound is its solubility in water. This compound is not very soluble in water, which makes it difficult to administer in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide. One of the main future directions is to further study its potential therapeutic applications in treating various diseases, including liver cancer, non-alcoholic fatty liver disease, and diabetes. Another future direction is to improve its solubility in water, which would make it easier to administer in lab experiments. Finally, future studies could focus on identifying other potential targets for this compound, which could lead to the development of new therapies for various diseases.
Synthesemethoden
The synthesis of N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide is a multi-step process that involves the coupling of various chemical intermediates. The first step involves the synthesis of 4-methoxybenzeneboronic acid, which is then coupled with 2-bromo-5-chloropyridine to form 2-(4-methoxyphenyl)-5-chloro-pyridine. The next step involves the synthesis of N-(4-bromophenyl)sulfonyl chloride, which is then coupled with 2-(4-methoxyphenyl)-5-chloro-pyridine to form N-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)pyridine-2-carboxamide. Finally, the last step involves the coupling of N-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)pyridine-2-carboxamide with glycine to form this compound.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide has been extensively studied for its potential therapeutic applications. It has been shown to have promising effects in treating various diseases, including liver cancer, non-alcoholic fatty liver disease, and diabetes. This compound has been shown to inhibit the activity of GNMT, which is an enzyme that plays a crucial role in regulating the levels of S-adenosylmethionine (SAMe) in the liver. SAMe is an important molecule that is involved in various metabolic processes, including the methylation of DNA, RNA, and proteins.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-27-17-12-10-16(11-13-17)23(28(25,26)18-7-3-2-4-8-18)15-20(24)22-19-9-5-6-14-21-19/h2-14H,15H2,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIIQGOWLJOLPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{[4-(3-bromo-4-methoxybenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B5168303.png)

![2-bromo-7-(4-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5168330.png)
![1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-ethylpiperazine](/img/structure/B5168338.png)
![2-amino-4-(3,4-difluorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5168343.png)
![8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline](/img/structure/B5168347.png)
![8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline](/img/structure/B5168354.png)
![2-bromo-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5168363.png)
![2-(benzylthio)-6-ethyl-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5168365.png)

![N-[3-(methylthio)benzyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5168389.png)
![3-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)-1H-indole oxalate](/img/structure/B5168411.png)
![3-methyl-N-[2,2,2-trichloro-1-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]butanamide](/img/structure/B5168416.png)
acetic acid](/img/structure/B5168425.png)
